1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

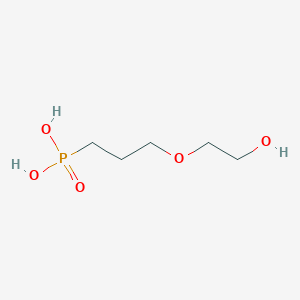

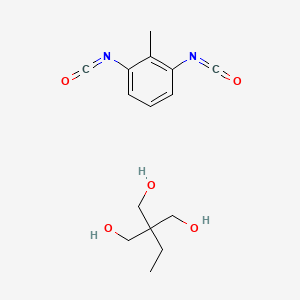

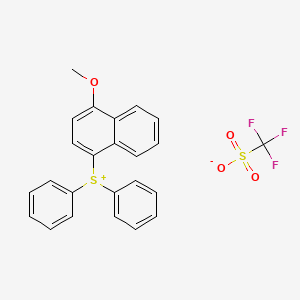

1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a compound with significant industrial and research applications. The compound is known for its unique chemical structure, which includes both isocyanate and hydroxyl functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of polymers and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate product. The process requires careful handling of phosgene, a highly toxic reagent, and is typically conducted in a well-ventilated fume hood with appropriate safety measures in place .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base catalyst and a hydrogenation catalyst, such as palladium on carbon, under elevated pressure and temperature .

Industrial Production Methods

Industrial production of 1,3-Diisocyanato-2-methylbenzene involves large-scale phosgenation of 2-methyl-1,3-phenylenediamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .

For 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, industrial production typically involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize throughput. The use of advanced catalysts and process control systems ensures high efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyanato-2-methylbenzene undergoes a variety of chemical reactions, including:

Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

Polymerization: Can polymerize with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

2-ethyl-2-(hydroxymethyl)propane-1,3-diol participates in:

Esterification: Reacts with carboxylic acids to form esters.

Etherification: Reacts with alkyl halides to form ethers.

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Alcohols and Amines: For addition reactions with 1,3-Diisocyanato-2-methylbenzene.

Polyols: For polymerization reactions.

Carboxylic Acids and Alkyl Halides: For esterification and etherification reactions with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Major Products

Urethanes and Ureas: From addition reactions of 1,3-Diisocyanato-2-methylbenzene.

Polyurethanes: From polymerization reactions.

Esters and Ethers: From reactions of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Scientific Research Applications

1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:

Polymer Chemistry: As a monomer in the synthesis of polyurethanes and other polymers.

Material Science: In the development of advanced materials with specific mechanical and thermal properties.

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Biotechnology: In the development of biocompatible materials for medical devices.

Mechanism of Action

The mechanism of action of 1,3-Diisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups, which can form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers. The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol allow it to participate in various condensation reactions, forming esters, ethers, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Toluene Diisocyanate (TDI): Similar in structure but lacks the hydroxyl functionality.

Hexamethylene Diisocyanate (HDI): Another diisocyanate used in polymer synthesis.

Trimethylolpropane (TMP): Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with different alkyl substituents

Uniqueness

1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions compared to compounds with only isocyanate or hydroxyl groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .

Properties

CAS No. |

9017-09-8 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C9H6N2O2.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2-4H,1H3;7-9H,2-5H2,1H3 |

InChI Key |

MPJSOYOHMTUDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O |

Related CAS |

9017-09-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)